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Compound of Interest

6-Chloro-2-
Compound Name: o
methoxynicotinaldehyde

Cat. No.: B1353488

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-
methoxynicotinaldehyde

Introduction

6-Chloro-2-methoxynicotinaldehyde, with the CAS Number 95652-81-6, is a substituted
pyridine derivative.[1][2] As a heterocyclic compound, it serves as a valuable research chemical
and a versatile intermediate in the synthesis of more complex molecules, particularly within the
pharmaceutical industry.[3][4] Its structure incorporates a pyridine ring functionalized with a
chloro group, a methoxy group, and an aldehyde group, making it a trifunctional building block
for organic synthesis. This guide provides a comprehensive overview of its known
physicochemical properties, spectroscopic data, and detailed experimental protocols for its
synthesis and analysis.

Physicochemical Properties

The fundamental physical and chemical properties of 6-Chloro-2-methoxynicotinaldehyde
are summarized below. These characteristics are crucial for its handling, storage, and
application in synthetic chemistry.
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Property Value Reference
Molecular Formula C7HeCINO:2 [11[31[5]
Molecular Weight 171.58 g/mol [11[2][3]
CAS Number 95652-81-6 [1]12113]
Appearance White to yellow solid [3]
Melting Point 78-81 °C [1][3]
Boiling Point 90 °C (at 3 Torr) [3]
Density (Predicted) 1.317 + 0.06 g/cm3 [3]
pKa (Predicted) -1.59+0.10 [3]
InChl Key AVBARORPQMEWPR- (3]
UHFFFAOYSA-N
SMILES COclnc(Cl)ccclC=0 [1]

Storage Conditions

2-8°C, under inert gas

(Nitrogen or Argon)

[3][5]

Spectroscopic and Analytical Data

While comprehensive, experimentally verified spectral data for 6-Chloro-2-

methoxynicotinaldehyde is not extensively published, its characteristics can be reliably

predicted based on its structure and by analogy to similar compounds.[6][7]
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Technique Predicted Data Comments
The aldehyde proton is
expected to be significantly
6 =10.4 ppm (s, 1H, -CHO), 6 ] i
downfield. Aromatic protons
1H NMR = 7.5-8.5 ppm (m, 2H, Ar-H), & ] _ _
will appear in the aromatic
= 4.0 ppm (s, 3H, -OCHs3) )
region, and the methoxy
protons as a singlet.
The aldehydic carbon is highly
0 =190 ppm (C=0), 6 = 110- deshielded. The five aromatic
13C NMR 165 ppm (Ar-C), & =55 ppm (- carbons (including C-Cl and C-

OCHs)

O) will resonate in the typical

aromatic range.

IR Spectroscopy

v = 1690-1715 cm~1 (C=0
stretch), v = 2720, 2820 cm™1
(Aldehydic C-H stretch), v =
1000-1300 cm~1 (C-O stretch)

These are characteristic
vibrational frequencies for an
aromatic aldehyde with a

methoxy group.[6]

Mass Spectrometry

m/z = 171 (M*), 172 ([M+H]*)

The mass spectrum would
show the molecular ion peak.
A characteristic M+2 peak at
approximately one-third the
intensity of the M+ peak is
expected due to the presence
of the 37Cl isotope.[6]

Experimental Protocols
Synthesis of 6-Chloro-2-methoxynicotinaldehyde[3][4]

This protocol describes a method for the formylation of 2-Chloro-6-methoxypyridine to yield the

target compound.

Reagents:

e 2-Chloro-6-methoxypyridine
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Tetrahydrofuran (THF), anhydrous

tert-Butyl lithium (tBuLi), 1.7 M solution
N,N-Dimethylformamide (DMF), anhydrous
Acetic acid

Saturated sodium bicarbonate (NaHCOs3) solution
Ethyl acetate (EtOAC)

Anhydrous sodium sulfate (Na2S0a)

Petroleum ether

Silica gel for column chromatography

Procedure:

Dissolve 2-Chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous tetrahydrofuran (100
mL) in a flame-dried flask under a dry argon atmosphere.[3][4]

Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

Slowly add tert-butyl lithium (1.7 M, 18.5 mL, 31.34 mmol) dropwise, ensuring the internal
temperature remains at -78 °C. Stir the reaction mixture for 1 hour at this temperature.[3][4]

Slowly add anhydrous N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue
stirring for an additional 2 hours.[3]

Quench the reaction by adding acetic acid.[3][4]
Pour the reaction mixture into ice-cold water.[3][4]
Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.[3][4]

Extract the product with ethyl acetate (2 x 500 mL).[3][4]
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o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the crude product.[3][4]

» Purify the crude solid by silica gel column chromatography using a mixture of petroleum
ether and ethyl acetate (10:1 v/v) as the eluent to afford the final product.[3][4]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

The following is an illustrative HPLC method for purity analysis, which may require optimization
for specific instrumentation and applications.[8]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).[8]

o Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to the
aqueous phase.[8]

e Flow Rate: 1.0 mL/min.[8]

o Detection: UV detection at a suitable wavelength (e.g., 254 nm).[8]

* Injection Volume: 10 pL.[8]

Column Temperature: 30 °C.[8]

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Accurately weigh 5-10 mg of the sample.[6]

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs)
containing tetramethylsilane (TMS) as an internal standard.[6][7]

Transfer the solution to a 5 mm NMR tube.[6]

Acquire *H and 3C NMR spectra on a 400 or 500 MHz spectrometer.[7]
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Infrared (IR) Spectroscopy:

Ensure the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer is clean.[6]

Record a background spectrum.[6]

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure

good contact.[6]

Acquire the spectrum, typically in the range of 4000-400 cm~1.[6]
Mass Spectrometry (MS):

e Prepare a dilute solution of the sample (1-10 pg/mL) in a solvent suitable for the ionization
source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI).[6]

¢ Infuse the solution into the mass spectrometer.

e Acquire the mass spectrum using an appropriate ionization method, such as Electrospray
lonization (ESI), in positive ion mode to observe the [M+H]* ion.[6]

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for 6-Chloro-2-
methoxynicotinaldehyde.
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Caption: Synthetic workflow for 6-Chloro-2-methoxynicotinaldehyde.
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Caption: General analytical workflow for product characterization.

Safety and Handling

6-Chloro-2-methoxynicotinaldehyde is associated with several hazard classifications.[1]
Users should consult the full Safety Data Sheet (SDS) before handling.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May
cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause
respiratory irritation).[1][2]

e Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye
protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON
CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty
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of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

o Storage Class: Combustible Solid.[1]

o Target Organs: Respiratory system.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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